molecular formula C16H18ClN3OS B4326970 3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4326970
M. Wt: 335.9 g/mol
InChI Key: KAZZNFGMYZRWEH-UHFFFAOYSA-N
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Description

3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, chloro, and carboxamide groups. The presence of diallyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps. One common method includes the initial formation of the thieno[2,3-b]pyridine core, followed by the introduction of amino, chloro, and carboxamide groups. The diallyl groups are then added through a series of alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives.

Scientific Research Applications

3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the binding site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives, such as:

Uniqueness

3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its diallyl groups, which confer unique chemical properties. These groups enhance the compound’s reactivity and potential for forming diverse derivatives, making it a versatile tool in research and industrial applications.

Properties

IUPAC Name

3-amino-5-chloro-4,6-dimethyl-N,N-bis(prop-2-enyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-5-7-20(8-6-2)16(21)14-13(18)11-9(3)12(17)10(4)19-15(11)22-14/h5-6H,1-2,7-8,18H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZZNFGMYZRWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC=C)CC=C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-AMINO-5-CHLORO-4,6-DIMETHYL-N,N-BIS(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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